molecular formula C14H27N3O4 B8264066 Methyl 3-(4-(2-((3-methoxy-3-oxopropyl)amino)ethyl)piperazin-1-YL)propanoate

Methyl 3-(4-(2-((3-methoxy-3-oxopropyl)amino)ethyl)piperazin-1-YL)propanoate

Cat. No.: B8264066
M. Wt: 301.38 g/mol
InChI Key: WJVQBQNXRSGWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-(2-((3-methoxy-3-oxopropyl)amino)ethyl)piperazin-1-YL)propanoate is a complex organic compound that features a piperazine ring substituted with a methoxy-oxopropyl group

Properties

IUPAC Name

methyl 3-[2-[4-(3-methoxy-3-oxopropyl)piperazin-1-yl]ethylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O4/c1-20-13(18)3-5-15-6-8-17-11-9-16(10-12-17)7-4-14(19)21-2/h15H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVQBQNXRSGWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCCN1CCN(CC1)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(2-((3-methoxy-3-oxopropyl)amino)ethyl)piperazin-1-YL)propanoate typically involves multi-step organic reactions. One common method includes the reaction of piperazine with 3-methoxy-3-oxopropylamine under controlled conditions to form the intermediate product. This intermediate is then esterified with methyl propanoate to yield the final compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance the reaction rate and product consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(2-((3-methoxy-3-oxopropyl)amino)ethyl)piperazin-1-YL)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(4-(2-((3-methoxy-3-oxopropyl)amino)ethyl)piperazin-1-YL)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3-(4-(2-((3-methoxy-3-oxopropyl)amino)ethyl)piperazin-1-YL)propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate
  • 3-[(2-Methoxycarbonyl-ethyl)-methyl-amino]-propionic acid methyl ester

Uniqueness

Methyl 3-(4-(2-((3-methoxy-3-oxopropyl)amino)ethyl)piperazin-1-YL)propanoate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.